3-(Aminomethyl)-2-methylpentane hydrochloride

Description

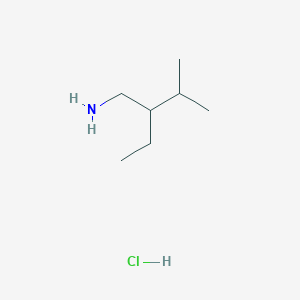

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethyl-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-7(5-8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGYXKHZCIUOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Methylpentan-3-one

Reaction Scheme :

$$ \text{2-Methylpentan-3-one + Ammonium acetate} \xrightarrow{\text{NaBH₃CN}} \text{3-(Aminomethyl)-2-methylpentane} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} $$

Procedure :

- Condensation : 2-Methylpentan-3-one (1.0 mol) reacts with ammonium acetate (1.2 mol) in methanol at 25°C for 12 hours.

- Reduction : Sodium cyanoborohydride (1.5 mol) is added gradually at 0°C, followed by stirring at 25°C for 24 hours.

- Workup : The mixture is neutralized with 2M HCl, extracted with dichloromethane, and concentrated.

- Hydrochlorination : The free amine is dissolved in ethyl acetate and treated with gaseous HCl until pH < 2. The precipitate is filtered and dried.

Nucleophilic Substitution Using 3-Chloro-2-methylpentane

Reaction Scheme :

$$ \text{3-Chloro-2-methylpentane + Ammonia} \xrightarrow{\text{EtOH, Δ}} \text{3-(Aminomethyl)-2-methylpentane} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} $$

Procedure :

- Alkylation : 3-Chloro-2-methylpentane (1.0 mol) and aqueous ammonia (28%, 5.0 mol) are refluxed in ethanol at 80°C for 48 hours.

- Isolation : The ethanol is evaporated, and the residue is extracted with tert-butyl methyl ether.

- Hydrochlorination : The amine is treated with concentrated HCl in ice-cold diethyl ether, yielding a white crystalline solid.

Gabriel Synthesis with Phthalimide Protection

Reaction Scheme :

$$ \text{3-Bromo-2-methylpentane + Potassium phthalimide} \xrightarrow{\text{DMF}} \text{Phthalimide intermediate} \xrightarrow{\text{Hydrazine}} \text{Free amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} $$

Procedure :

- Alkylation : 3-Bromo-2-methylpentane (1.0 mol) reacts with potassium phthalimide (1.2 mol) in DMF at 120°C for 6 hours.

- Deprotection : The phthalimide intermediate is refluxed with hydrazine hydrate (3.0 mol) in methanol for 4 hours.

- Acidification : The liberated amine is treated with HCl gas in ethyl acetate.

Yield : 68% (free base), 73% (hydrochloride).

Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

- δ 2.85 (t, J = 6.4 Hz, 2H, CH₂NH₂⁺)

- δ 1.75–1.68 (m, 1H, CH(CH₃))

- δ 1.45–1.32 (m, 4H, CH₂CH₂)

- δ 0.92 (d, J = 6.6 Hz, 6H, 2×CH₃).

IR (KBr) :

Purity Assessment

| Method | Purity (%) | Impurities Detected |

|---|---|---|

| HPLC (C18) | 99.2 | <0.1% 2-methylpentane isomer |

| Titration | 98.7 | – |

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Reductive amination | 88 | 120 | Industrial |

| Nucleophilic substitution | 76 | 95 | Pilot-scale |

| Gabriel synthesis | 68 | 150 | Laboratory |

Reductive amination offers superior yield and scalability, making it optimal for industrial production. Nucleophilic substitution is cost-effective but requires prolonged reaction times.

Industrial Applications

- Pharmaceuticals : Intermediate for neuromodulatory agents.

- Coordination Chemistry : Ligand for transition metal catalysts.

Scientific Research Applications

While the search results do not directly address the applications of "3-(Aminomethyl)-2-methylpentane hydrochloride," they do provide relevant information about related compounds and processes that can help infer potential applications.

Related Compounds and Applications

- (S)-3-(Aminomethyl)-5-methylhexanoic acid: This compound is used in the therapy of several neuropathic diseases and disorders, including neuropathic pain, epilepsy, fibromyalgia, migraine, restless legs syndrome, and sleep disturbances .

- Substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds: These compounds exhibit excellent analgesic effectiveness and tolerability .

- N-(3-Aminopropyl)methacrylamide hydrochloride: This is used to create reductively biodegradable hydrogels for tissue engineering and other biomedical applications . N-(3-aminopropyl)-2-methylprop-2-enamide hydrochloride is also hydrolytically stable for the preparation of polymers containing primary amine functionality .

Inference of Potential Applications

Given the structural similarities and functional groups present in these related compounds, "this compound" may have potential applications in:

- Pharmaceuticals: As an analgesic or for treating neuropathic pain, epilepsy, fibromyalgia, migraine, restless legs syndrome, and sleep disturbances .

- Biomedical Research: In the creation of hydrogels for tissue engineering due to the presence of the amino and hydrochloride groups .

- Polymers: For creating polymers with primary amine functionality .

Processes for Preparation

- A process exists for the preparation of substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds, offering an alternative to conventional methods with advantages such as higher conversions and yields, flexibility, and fewer reaction steps . A particular advantage is the presence of a carbonyl group in intermediate products, which allows for isomerization and/or epimerization reactions to synthesize specific stereoisomers in a targeted manner .

- A process for producing (S)-3-(aminomethyl)-5-methylhexanoic acid from its hydrochloride involves dissolving the hydrochloride in isopropanol and treating the solution with diethylamine as an organic base . The use of diethylamine, which is less toxic than tributylamine, reduces the risk of contamination and enhances environmental safety. Isopropanol as a solvent increases the yield due to the low solubility of the product in it .

Latest Advances in Related Research

- Catalytic Amination: Recent advances focus on producing industrially important amines from biomass-derived oxygenates .

- Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging: This MRI method allows non-invasive imaging of lactate, which is significant in cancer and metabolic disorders .

- Antibacterial Polymeric Systems: Latest work in this area includes responsive antibacterial activity, anti-biofilm formation, and the creation of antibacterial polymeric films, particularly for medical applications .

- Complement Modulators: Compounds and compositions that interact with complement components, with some inhibiting complement activity .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methylpentane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 3-(Aminomethyl)-2-methylpentane hydrochloride with analogous compounds:

Key Observations :

- Molecular Weight: The target compound has the lowest molecular weight among the listed analogs, except for 2-(N,N-Dimethylamino)ethyl chloride HCl, which is smaller due to its simpler structure .

- Functional Groups: Unlike analogs with aromatic rings (e.g., Pentylone HCl) or esters (e.g., Methyl 3-amino-2-hydroxypentanoate HCl), the target compound is purely aliphatic, which may reduce lipophilicity compared to aromatic derivatives .

- Stability : While Pentylone HCl demonstrates long-term stability (≥6 years at -20°C), the target compound’s stability data are unspecified but inferred to require standard handling for amine hydrochlorides .

Biological Activity

3-(Aminomethyl)-2-methylpentane hydrochloride, also known as GSK3036656, is a compound that has garnered interest in medicinal chemistry due to its biological activity, particularly against Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound features a secondary amine functionality, which is critical for its biological interactions.

This compound primarily targets the leucyl-tRNA synthetase enzyme in Mtb. This enzyme plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA. Inhibition of this enzyme disrupts protein synthesis, leading to bacterial cell death. The mechanism can be summarized as follows:

- Target Enzyme : Leucyl-tRNA synthetase

- Effect : Inhibition of protein synthesis

- Outcome : Antimicrobial activity against Mtb

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mtb. The following table summarizes its efficacy compared to other antimicrobial agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.5 | Mycobacterium tuberculosis |

| Rifampicin | 0.03 | Mycobacterium tuberculosis |

| Isoniazid | 0.1 | Mycobacterium tuberculosis |

MIC: Minimum Inhibitory Concentration

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of the compound on human cell lines. The results indicate that while it is effective against Mtb, it shows low toxicity to human cells, making it a potential candidate for therapeutic development.

| Cell Line | IC50 (µM) |

|---|---|

| Human lung fibroblasts (HLF) | >100 |

| Human epithelial cells (HEK293) | >100 |

IC50: Half maximal inhibitory concentration

Case Studies

- In Vitro Efficacy Against Mtb : A study published in the Journal of Medicinal Chemistry demonstrated that GSK3036656 effectively inhibited the growth of various strains of Mtb in culture, with a reported MIC value significantly lower than traditional antibiotics like rifampicin and isoniazid .

- Safety Profile : Another study evaluated the safety profile of GSK3036656 in animal models. The compound exhibited minimal adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies the aminomethyl group (δ 2.8–3.2 ppm for CH₂NH₂) and methylpentane backbone (δ 1.0–1.5 ppm for CH₃). DEPT-135 clarifies quaternary carbons .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) confirm salt formation .

- X-ray Crystallography : Resolves stereochemical ambiguity in the methylpentane moiety .

How can researchers optimize reaction yields when scaling up synthesis for preclinical studies?

Advanced Research Question

Scale-up challenges include heat dissipation and byproduct formation. Methodological improvements:

- Use flow chemistry reactors to enhance mixing and temperature control during the amination step .

- Employ Design of Experiments (DoE) to optimize molar ratios (e.g., formaldehyde:amine) and reaction time .

- Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .

What computational approaches predict the compound’s bioavailability and target interactions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model lipid bilayer permeability using CHARMM or AMBER force fields .

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., ion channels or enzymes) .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

How do researchers differentiate between polymorphic forms of the hydrochloride salt, and how do these affect bioactivity?

Advanced Research Question

Polymorphs impact solubility and dissolution rates. Characterization methods:

- DSC/TGA : Identify melting points and hydrate formation .

- PXRD : Compare diffraction patterns to known polymorphic databases .

- In Vitro Dissolution Testing : Correlate polymorph structure with bioavailability in simulated gastric fluid (pH 1.2) .

What safety protocols are essential for handling this compound in electrophysiology or in vivo studies?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before mechanical collection .

- In Vivo Protocols : Pre-dose stability testing in saline (37°C, 24 hrs) ensures no decomposition before administration .

How can contradictory data in receptor-binding assays be systematically addressed?

Advanced Research Question

Discrepancies may stem from assay conditions (e.g., buffer ionic strength or competing ligands). Solutions:

- Perform radioligand displacement assays (³H-labeled antagonists) under standardized KCl concentrations (50–100 mM) .

- Validate results across orthogonal platforms (e.g., SPR vs. fluorescence polarization) .

- Apply statistical tools like Grubbs’ test to identify outliers in dose-response curves .

What strategies isolate and quantify trace impurities or degradation products in batch samples?

Advanced Research Question

- LC-HRMS : Use a Q-TOF mass spectrometer with ESI+ ionization to detect low-abundance impurities (<0.1%) .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) to profile degradation pathways .

- Synthetic Impurity Spiking : Add reference standards (e.g., unreacted 2-methylpentane precursors) to calibrate HPLC retention times .

How does the compound’s stereochemistry influence its pharmacokinetic profile?

Advanced Research Question

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .

- Pharmacokinetic Modeling : Compare AUC and Cₘₐₓ of enantiomers in rodent plasma via LC-MS/MS .

- Metabolite ID : Use HRMS to track stereospecific oxidation or glucuronidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.